醋酸铝

概述

描述

Aluminum subacetate is an inorganic compound that is commonly used in chemical synthesis and scientific research. It is a white, crystalline powder that is composed of aluminum and acetic acid. It is a highly versatile compound and has a wide range of applications, from medical research to industrial production. It is also used in a variety of laboratory experiments, such as chromatography, electrophoresis, and spectroscopy.

科学研究应用

安全和危害

未来方向

Research on aluminum compounds, including Aluminum subacetate, continues to be active as new alloys are developed and existing alloys are altered for improved properties and performance . The development of cell status prediction and fault diagnosis will be the primary future development direction .

Relevant Papers There are several papers relevant to Aluminum subacetate. One paper discusses the hydrolysis process of Aluminum subacetate . Another paper presents two datasets on aluminum alloy compositions and mechanical properties extracted from academic literature and US patents .

作用机制

Target of Action

Aluminum subacetate, also known as basic aluminum acetate, primarily targets the skin and mucous membranes . It is used to prevent infection and treat irritation around the rectum .

Mode of Action

Aluminum subacetate acts as an astringent . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application . The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied . This action can help to reduce inflammation and irritation.

Biochemical Pathways

Aluminum responsive proteins are associated with starch, sucrose, and other carbohydrate metabolic pathways

Pharmacokinetics

It is generally understood that aluminum compounds have poor absorption and are largely excreted unchanged in the urine

Result of Action

The primary result of aluminum subacetate’s action is the reduction of irritation and prevention of infection in the area of application . By acting as an astringent, it can help to reduce inflammation and irritation, providing relief for conditions such as hemorrhoids, post-operative pain, proctitis, pruritus ani, and mild anal fissures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of aluminum subacetate. For example, the solubility of aluminum, as with other metals, is highly pH dependent, which increases when pH decreases Therefore, the pH of the environment in which aluminum subacetate is used can affect its solubility and, consequently, its bioavailability and efficacy

生化分析

Biochemical Properties

Aluminum Subacetate interacts with various biomolecules in biochemical reactions. It has been found to be associated with starch, sucrose, and other carbohydrate metabolic pathways

Cellular Effects

Aluminum Subacetate has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to have antiseptic and disinfectant properties . It is also known to cause damage to the cell wall of certain bacteria

Temporal Effects in Laboratory Settings

In laboratory settings, Aluminum Subacetate is prepared by dissolving Aluminum Sulfate in cold water, filtering the solution, and adding Calcium Carbonate gradually, with constant stirring. Then Acetic Acid is slowly added, mixed, and the mixture is set aside for 24 hours

Dosage Effects in Animal Models

The effects of Aluminum Subacetate vary with different dosages in animal models. For instance, a study on rats exposed to different aluminum concentrations showed that cognitive function damage in rats was more evident after increasing the aluminum intake dose

Metabolic Pathways

Aluminum Subacetate is involved in various metabolic pathways. It has been associated with starch, sucrose, and other carbohydrate metabolic pathways

Transport and Distribution

It is known that Aluminum Subacetate is used topically, indicating that it may interact with skin cells and tissues .

Subcellular Localization

It is known that Aluminum Subacetate is used topically, indicating that it may interact with skin cells and tissues .

属性

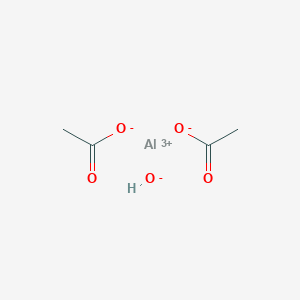

| { "Design of the Synthesis Pathway": "The synthesis pathway for Aluminum subacetate involves the reaction between Aluminum sulfate and Acetic acid in the presence of water.", "Starting Materials": [ "Aluminum sulfate", "Acetic acid", "Water" ], "Reaction": [ "Dissolve Aluminum sulfate in water to form a solution", "Add Acetic acid to the Aluminum sulfate solution", "Stir the mixture at room temperature for several hours", "Filter the resulting solution to remove any impurities", "Allow the filtrate to cool and crystallize", "Collect the crystals and wash them with cold water", "Dry the crystals in a vacuum oven to obtain Aluminum subacetate" ] } | |

CAS 编号 |

142-03-0 |

分子式 |

C4H8AlO5 |

分子量 |

163.08 g/mol |

InChI |

InChI=1S/2C2H4O2.Al.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 |

InChI 键 |

RHPIJWYTYJJCFU-UHFFFAOYSA-L |

SMILES |

CC(=O)O[Al]OC(=O)C.O |

规范 SMILES |

CC(=O)O[Al]OC(=O)C.O |

其他 CAS 编号 |

142-03-0 |

物理描述 |

White precipitate or solid; Soluble in water when freshly prepared; [Merck Index] White powder; |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the established applications of aluminum subacetate in a clinical setting?

A1: Aluminum subacetate, also known as Burow's solution, has been traditionally utilized in the treatment of otitis externa and chronic suppurative otitis media due to its antibacterial and anti-edematous properties [, ]. Research suggests that aluminum subacetate exhibits antibacterial activity against a range of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) commonly found in chronic suppurative otitis media [].

Q2: Does aluminum subacetate possess any catalytic properties, and if so, what are the applications?

A4: Research indicates that aluminum subacetate, specifically its hydrolysis product γ-AlOOH, can act as a component in a bimetallic catalyst system []. When combined with ethylene glycol stibium (EGSb), γ-AlOOH forms a compound catalyst that demonstrates synergistic effects in the polycondensation of poly(ethylene terephthalate-co-isophthalate) (PETI) []. This catalytic activity highlights the potential for aluminum subacetate derivatives in materials science and polymer chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)

![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)

![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)

![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)